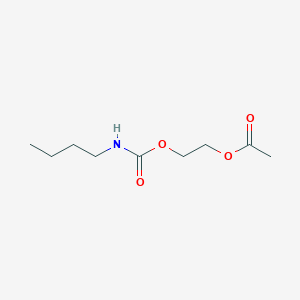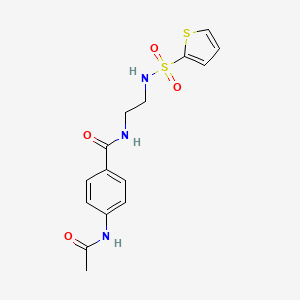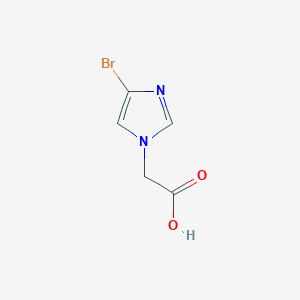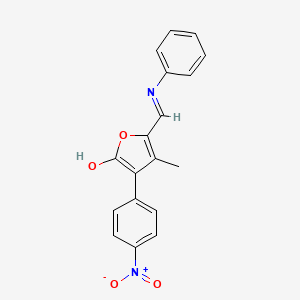
2-(2,2-Difluorocyclohexyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluorocyclohexyl)ethanamine, also known as DFHx, is an organic compound that belongs to the class of primary amines. It has a CAS Number of 1545252-98-9 . The compound is typically stored at a temperature of 4°C .
Molecular Structure Analysis
The molecular formula of this compound is C8H15F2N. It has a molecular weight of 163.21 . The InChI code of the compound is 1S/C8H15F2N/c9-8(10)5-2-1-3-7(8)4-6-11/h7H,1-6,11H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available sources.Scientific Research Applications
Photolysis and Photoaffinity Probes
Research on difluorinated diazirines, which are structurally similar to 2-(2,2-Difluorocyclohexyl)ethanamine, has revealed their potential and limitations in photoaffinity labeling. For example, the photolysis of 3-(4-tolyl)-3-(trifluoromethyl)diazirine demonstrated the formation of photoinsertion products that could reverse through elimination and hydrolysis, affecting their utility in biological systems for obtaining sequence data (Platz et al., 1991).
Synthetic Routes for Pharmaceutical Intermediates
A novel synthetic route to produce 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate in the synthesis of Silodosin (a medication for benign prostatic hyperplasia), has been developed. This showcases the utility of difluorinated compounds in pharmaceutical synthesis, highlighting their importance in developing more efficient and economical production methods for drug intermediates (Luo et al., 2008).
Hypervalent Phosphorus(III) Complexes
Research on hypervalent, low-coordinate phosphorus(III) centers in complexes highlights the role of difluorinated ligands in stabilizing unique molecular structures. These complexes serve as a basis for understanding electron-rich centers' behavior as Lewis acids, despite the presence of a lone pair of electrons, and underscore the versatility of difluorinated compounds in inorganic chemistry (Burford et al., 2005).
Electrophilic Difluoromethylthiolation Reactions
Difluoromethanesulfonyl hypervalent iodonium ylides have been developed for electrophilic difluoromethylthiolation reactions under copper catalysis. This research demonstrates the application of difluorinated compounds in synthesizing SCF2H-substituted compounds, contributing to the field of organic synthesis and material science (Arimori et al., 2016).
Enamine Chemistry
Enamines derived from difluorinated compounds have been employed in the synthesis of chromanones, showcasing their utility in creating complex organic molecules with potential pharmacological applications. This illustrates the importance of difluorinated enamines in organic synthesis, particularly in constructing cyclic and acyclic beta-keto esters, pyrazole, and pyrimidine derivatives (Dean et al., 1983).
Safety and Hazards
The compound is classified as dangerous, with the signal word being “Danger” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
properties
IUPAC Name |
2-(2,2-difluorocyclohexyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c9-8(10)5-2-1-3-7(8)4-6-11/h7H,1-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJFAGPYVJQOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CCN)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2669095.png)
![N-(4-isopropylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2669097.png)
![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2669099.png)

![2-(4-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2669102.png)

![2-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2669105.png)
![N-tert-butyl-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2669106.png)


![tert-butyl 3-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate](/img/structure/B2669110.png)
